molecular formula C12H15ClN2O3 B3495899 N-((p-Chlorophenyl)carbamoyl)-2-methylalanine methyl ester CAS No. 70974-07-1

N-((p-Chlorophenyl)carbamoyl)-2-methylalanine methyl ester

Cat. No.: B3495899
CAS No.: 70974-07-1
M. Wt: 270.71 g/mol
InChI Key: RKNIVFCCJISWNA-UHFFFAOYSA-N
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Description

N-((p-Chlorophenyl)carbamoyl)-2-methylalanine methyl ester is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a p-chlorophenyl group attached to a carbamoyl moiety, which is further linked to a 2-methylalanine methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((p-Chlorophenyl)carbamoyl)-2-methylalanine methyl ester typically involves the reaction of p-chlorophenyl isocyanate with 2-methylalanine methyl ester. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((p-Chlorophenyl)carbamoyl)-2-methylalanine methyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation: The methyl group can be oxidized to form a carboxylic acid.

    Substitution: The p-chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base at elevated temperatures.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Hydrolysis: Formation of N-((p-Chlorophenyl)carbamoyl)-2-methylalanine.

    Oxidation: Formation of N-((p-Chlorophenyl)carbamoyl)-2-methylalanine carboxylic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((p-Chlorophenyl)carbamoyl)-2-methylalanine methyl ester has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound can be used in the development of novel materials with specific properties.

    Biological Studies: It serves as a probe to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of N-((p-Chlorophenyl)carbamoyl)-2-methylalanine methyl ester involves its interaction with specific molecular targets. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-((p-Chlorophenyl)carbamoyl)-2-methylalanine
  • N-((p-Chlorophenyl)carbamoyl)-2-methylalanine carboxylic acid
  • N-((p-Chlorophenyl)carbamoyl)-2-methylalanine ethyl ester

Uniqueness

N-((p-Chlorophenyl)carbamoyl)-2-methylalanine methyl ester is unique due to its specific ester functional group, which can be selectively hydrolyzed or modified. This allows for targeted applications in medicinal chemistry and materials science, where precise control over the chemical structure is essential.

Properties

IUPAC Name

methyl 2-[(4-chlorophenyl)carbamoylamino]-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c1-12(2,10(16)18-3)15-11(17)14-9-6-4-8(13)5-7-9/h4-7H,1-3H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNIVFCCJISWNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)NC(=O)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90991276
Record name N-(4-Chlorophenyl)-N'-(1-methoxy-2-methyl-1-oxopropan-2-yl)carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90991276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70974-07-1
Record name Alanine, N-((p-chlorophenyl)carbamoyl)-2-methyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070974071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Chlorophenyl)-N'-(1-methoxy-2-methyl-1-oxopropan-2-yl)carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90991276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 17.0 g (119 mmol) of 2-isocyanato-2-methylpropionic acid methyl ester in 150 ml of absolute tetrahydrofuran was added, over a 15 minute period to 15.1 g (119 mmol) of p-chloroaniline in 300 ml of absolute tetrahydrofuran. After refluxing the mixture for three days, the solution was evaporated to dryness. The product, after two recrystallizations from methylene chloride, was dried for 6 hours at 40° C., under greatly reduced pressure, to yield N-[(4-chlorophenyl)-carbamoyl]-2-methylalanine methyl ester, m.p. 147°-148° C.
Quantity
17 g
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15.1 g
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150 mL
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300 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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